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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 610 azide and alkyne

derivatives in click chemistry for the fluorescent labeling of biomolecules. This document

outlines the key features of ATTO 610, details on both copper-catalyzed (CuAAC) and strain-

promoted (SPAAC) azide-alkyne cycloaddition reactions, and provides step-by-step

experimental protocols for labeling oligonucleotides and proteins.

Introduction to ATTO 610 and Click Chemistry
ATTO 610 is a fluorescent label characterized by its strong absorption, high fluorescence

quantum yield, and significant photostability.[1][2] These properties make it an excellent

candidate for sensitive detection applications, including single-molecule studies.[1] Click

chemistry offers a highly efficient and selective method for covalently attaching ATTO 610 to

biomolecules.[3] The reaction's bio-orthogonality ensures that the azide and alkyne functional

groups react specifically with each other, minimizing side reactions with other functional groups

present in a biological environment.[3][4] This leads to high sensitivity and low background in

detection.[3]

The two primary forms of click chemistry utilized for bioconjugation are the Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC). CuAAC employs a copper(I) catalyst to join terminal alkynes and azides, while

SPAAC utilizes a strained cyclooctyne to react with an azide without the need for a metal
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catalyst, which can be advantageous for in vivo applications due to concerns about copper

toxicity.[5][6]

Key Features of ATTO 610
ATTO 610 possesses several characteristics that make it a valuable tool for fluorescence-

based assays:

Strong Absorption and High Quantum Yield: Ensures bright fluorescent signals for sensitive

detection.[2]

High Photostability: Allows for longer imaging times with reduced signal loss.[2]

Good Water Solubility: Facilitates its use in aqueous biological buffers.[1]

pH Sensitivity: ATTO 610 is stable up to a pH of 8.5 but will slowly degrade at higher pH

levels.[1]

Quantitative Data Summary
The following table summarizes the key optical properties of ATTO 610.

Property Value Reference

Absorption Maximum (λabs) 615 nm [1]

Extinction Coefficient (εmax) 1.5 x 10^5 M-1 cm-1 [1]

Fluorescence Maximum (λfl) 634 nm [1]

Fluorescence Quantum Yield

(ηfl)
70% [1]

Fluorescence Lifetime (τfl) 3.2 ns [2]

Experimental Protocols
Here, we provide detailed protocols for labeling oligonucleotides and proteins with ATTO 610
azide or alkyne using both CuAAC and SPAAC methodologies.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the copper-catalyzed labeling of biomolecules.

Optimization may be required for specific applications.

Preparation

Reaction Purification

Azide/Alkyne-Modified
Biomolecule

Combine Reactants

ATTO 610
Alkyne/Azide

Cu(I) Catalyst
(e.g., CuSO4/Ascorbate)

Ligand
(e.g., THPTA)

Incubate
(RT, 30-60 min)

Purification
(e.g., Precipitation,
Chromatography)

ATTO 610-Labeled
Biomolecule

Click to download full resolution via product page

Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide with ATTO
610 azide.

Materials:

Alkyne-modified oligonucleotide

ATTO 610 azide

Solution A: 2 mM alkyne-modified oligonucleotide in nuclease-free water.
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Solution B: 50 mM ATTO 610 azide in ACN/t-BuOH (1:1).[3]

Solution C (Click Solution): 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in

DMSO/t-BuOH (3:1).[3]

Solution D: 0.1 M CuBr in DMSO/t-BuOH (3:1). Note: This solution must be freshly prepared.

[3]

Solution E: A mixture of Solution C and Solution D in a 2:1 ratio.

0.3 M Sodium Acetate (NaOAc) solution

Cold ethanol containing 5% diethyl ether

Procedure:

In a reaction vial, pipette 5 µl of Solution A (10 nmol of oligonucleotide).

Add 1–2 µl of Solution B (50–100 nmol, corresponding to a 5–10 fold molar excess of the

ATTO 610 azide).

Add 3 µl of the freshly prepared Solution E to the reaction vial.

Mix the reaction vial thoroughly by shaking at 25 °C for 3 hours. The reaction time can be

reduced to 30 minutes by increasing the temperature to 40–45 °C.[3]

Purification:

Add 100 µl of 0.3 M NaOAc solution.

Precipitate the oligonucleotide by adding 1 ml of cold ethanol (containing 5% diethyl

ether).

Centrifuge for at least 20 minutes at 6000 rpm or higher.

Remove the supernatant and wash the pellet with 100 µl of cold ethanol (containing 5%

diethyl ether).
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Centrifuge again for at least 10 minutes and remove the supernatant.

Air-dry the pellet.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method ideal for live-cell imaging and other

applications where copper toxicity is a concern.[5][6] This reaction utilizes a strained

cyclooctyne, such as BCN, to react with an azide.[7]

Preparation

Reaction Purification

Azide-Modified
Biomolecule

Combine Reactants

ATTO 610-Cyclooctyne
(e.g., BCN)

Incubate
(RT or 4°C)

Purification
(e.g., Dialysis,

Chromatography)

ATTO 610-Labeled
Biomolecule

Click to download full resolution via product page

Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This protocol provides a general procedure for labeling an azide-modified protein with a

cyclooctyne-derivatized ATTO 610.

Materials:

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

ATTO 610-BCN (or other suitable cyclooctyne derivative)

Anhydrous DMSO

Procedure:
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Prepare a stock solution of ATTO 610-BCN: Dissolve the ATTO 610-BCN in anhydrous

DMSO to a concentration of 10 mM.

Reaction Setup:

In a reaction vessel, add the azide-modified protein solution.

Add the ATTO 610-BCN stock solution to the protein solution. A 2-4 fold molar excess of

the ATTO 610-BCN over the azide-modified protein is a good starting point.[7]

Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to

minimize potential effects on protein structure.[7]

Incubation: Gently mix the reaction components and incubate at room temperature for 4-12

hours or at 4°C for 12-24 hours.[7] Incubation times as short as 2 hours at room temperature

have been reported to be sufficient in some cases.[7]

Purification: Remove the excess, unreacted ATTO 610-BCN using a suitable method such

as dialysis, size-exclusion chromatography, or spin filtration.

Applications in Research and Drug Development
The ability to fluorescently label biomolecules with high specificity and efficiency opens up a

wide range of applications:

Fluorescence Microscopy: Visualize the localization and dynamics of labeled proteins,

nucleic acids, and other biomolecules within cells and tissues.[5]

Flow Cytometry: Quantify labeled cell populations.

High-Throughput Screening: Develop assays for drug discovery by monitoring changes in

the fluorescence of labeled targets.

Proteomics: Identify and quantify newly synthesized proteins by incorporating azide or

alkyne-bearing amino acid analogs, followed by labeling with ATTO 610.[5]

Nucleic Acid Research: Label DNA and RNA to study their structure, function, and

interactions.[8][9]
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Troubleshooting
Issue Possible Cause Suggested Solution

Low Labeling Efficiency

(CuAAC)
Inactive catalyst

Use freshly prepared copper(I)

solution or ensure the reducing

agent (e.g., sodium ascorbate)

is fresh.[10]

Low concentration of reactants

Increase the concentration of

the biomolecule and/or the

ATTO 610 reagent.[3]

pH of the reaction buffer

For some reactions, adjusting

the pH to 8.3 might be

beneficial.[3]

Protein Precipitation (SPAAC)
High concentration of organic

solvent

Keep the final concentration of

DMSO below 5% (v/v).[7]

High Background

Fluorescence

Incomplete removal of

unreacted dye

Optimize the purification

protocol to ensure complete

removal of excess ATTO 610.

Conclusion
ATTO 610 azide and alkyne derivatives, in conjunction with click chemistry, provide a powerful

and versatile platform for the fluorescent labeling of a wide range of biomolecules. The high

efficiency, selectivity, and biocompatibility of these reactions make them invaluable tools for

researchers in basic science and drug development. The choice between CuAAC and SPAAC

will depend on the specific application, with SPAAC being the preferred method for live-cell and

in vivo studies. By following the detailed protocols and considering the troubleshooting advice

provided, researchers can successfully implement these techniques to advance their scientific

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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